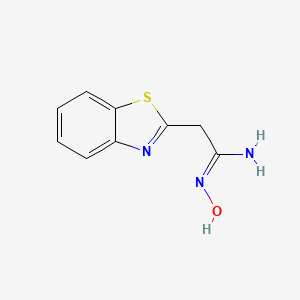

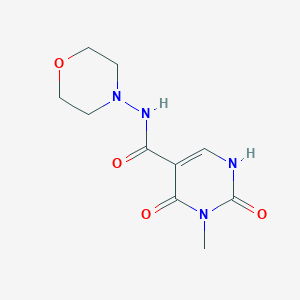

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide

Übersicht

Beschreibung

Benzothiazole is a privileged scaffold in the field of synthetic and medicinal chemistry . Its derivatives and metal complexes possess a wide range of pharmacological properties and high degree of structural diversity . The 2nd position of benzothiazole is the most active site that makes 2-arylbenzothiazole as felicitous scaffolds in pharmaceutical chemistry .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis

The carbon at the 2nd position of benzothiazole is the most active site from a synthetic and medicinal point of view . As per the structure-activity relationship, changes in the functional group at the 2nd position induce a significant change in the biological activity of compounds .Chemical Reactions Analysis

Among the 2-substituted benzothiazoles, 2-aryl benzothiazoles are versatile scaffolds which have significant biological and industrial applications .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

Benzothiazole derivatives have been studied for their effectiveness in corrosion inhibition. Hu et al. (2016) synthesized two benzothiazole derivatives and evaluated their corrosion inhibiting effect on steel in an acidic solution. Their results indicated that these inhibitors provided better stability and higher efficiency than previously reported benzothiazole family inhibitors, capable of adsorbing onto surfaces by both physical and chemical means (Hu et al., 2016).

Antitumor Activity

A quinol derivative with a benzothiazole substituent demonstrated significant anti-tumor activity against human breast, colon, and renal cancer cell lines, as reported by Wang et al. (2009). This compound underwent hydrolysis to generate an oxenium ion intermediate that selectively trapped certain molecules in an aqueous environment (Wang et al., 2009).

Antimicrobial Activity

Amnerkar et al. (2015) synthesized a series of benzothiazole derivatives and evaluated their antimicrobial activities. These compounds exhibited moderate to excellent activity against various bacterial and fungal strains, as well as good anthelmintic activity (Amnerkar et al., 2015).

Fluorescent Probing

Gu et al. (2017) designed a benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2+. This probe displayed high sensitivity and selectivity towards these metal ions without interference from other ions, demonstrating potential applications in biological science (Gu et al., 2017).

Synthesis of New Compounds

Padalkar et al. (2016) synthesized a series of benzothiazole derivatives with antibacterial activities. These compounds were characterized and evaluated for their in vitro antibacterial activities against different bacterial strains (Padalkar et al., 2016).

Wirkmechanismus

Target of Action

The compound 2-(1,3-Benzothiazol-2-yl)-N’-hydroxyethanimidamide, also known as N-HYDROXY-2-BENZOTHIAZOLEETHANIMIDAMIDE, primarily targets the Thyroid peroxidase . Thyroid peroxidase plays a crucial role in the synthesis of thyroid hormones, which are vital for the regulation of metabolism, growth, and development in humans .

Mode of Action

The compound interacts with its target by acting as an inhibitor This means it binds to the thyroid peroxidase, preventing it from carrying out its normal function

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, ie, the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of the compound’s action largely depend on its interaction with thyroid peroxidase and the subsequent impact on the thyroid hormone synthesis pathway. Given its role as an inhibitor, the compound could potentially lead to a decrease in the production of thyroid hormones .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

It has been found that benzothiazole derivatives exhibit significant biological activity, including anti-tubercular properties . They have shown inhibitory effects against Mycobacterium tuberculosis, suggesting that they may interact with enzymes, proteins, and other biomolecules involved in the life cycle of this bacterium .

Cellular Effects

In terms of cellular effects, benzothiazole derivatives have been reported to exhibit anticonvulsant activity .

Molecular Mechanism

It is known that benzothiazole derivatives can interact with various molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger, suggesting potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Benzothiazole derivatives have been synthesized and evaluated for their in vitro and in vivo activity, suggesting potential stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

While specific studies on the dosage effects of 2-(1,3-benzothiazol-2-yl)-N’-hydroxyethanimidamide in animal models are limited, related benzothiazole compounds have shown dose-dependent effects in animal models of diseases such as epilepsy .

Metabolic Pathways

Benzothiazole derivatives are known to be synthesized through various synthetic pathways, suggesting potential interactions with enzymes or cofactors .

Eigenschaften

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-N'-hydroxyethanimidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c10-8(12-13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4,13H,5H2,(H2,10,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKIOTVXPLPMYSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC(=NO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)C/C(=N/O)/N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26729541 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(1-(4-oxo-7-(p-tolyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamido)acetate](/img/structure/B2469059.png)

![2-(5-Chloro-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/no-structure.png)

![N-(4-carbamoylphenyl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2469068.png)